molecular formula C18H25N3O2 B13356163 N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide

N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide

Cat. No.: B13356163
M. Wt: 315.4 g/mol
InChI Key: WNXXMIYHDMBSNJ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclopentyl group, an ethoxybenzyl group, and a methylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Cyanocyclopentyl Intermediate:

    Attachment of the Ethoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction where the ethoxybenzyl group is introduced to the intermediate.

    Formation of the Methylamino Group:

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound may undergo reduction reactions, particularly at the cyano group, leading to the formation of primary amines.

    Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various substituted amides.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Ammonia (NH3), primary amines (RNH2)

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Primary amines

    Substitution Products: Substituted amides

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: The compound may bind to specific receptors, leading to the activation or inhibition of signaling pathways.

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the modulation of metabolic pathways.

    Gene Expression: The compound may modulate gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide can be compared with other similar compounds, such as:

    N-(1-Cyanocyclopentyl)-2-((4-methoxybenzyl)(methyl)amino)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(ethyl)amino)acetamide: Similar structure but with an ethylamino group instead of a methylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-[(4-ethoxyphenyl)methyl-methylamino]acetamide

InChI

InChI=1S/C18H25N3O2/c1-3-23-16-8-6-15(7-9-16)12-21(2)13-17(22)20-18(14-19)10-4-5-11-18/h6-9H,3-5,10-13H2,1-2H3,(H,20,22)

InChI Key

WNXXMIYHDMBSNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C)CC(=O)NC2(CCCC2)C#N

Origin of Product

United States

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